molecular formula C11H14ClNO2 B2450736 2-Phenylpyrrolidine-3-carboxylic acid hydrochloride CAS No. 1820707-40-1

2-Phenylpyrrolidine-3-carboxylic acid hydrochloride

Cat. No.: B2450736
CAS No.: 1820707-40-1
M. Wt: 227.69
InChI Key: CLBXHARXLYHVIZ-UHFFFAOYSA-N
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Description

2-Phenylpyrrolidine-3-carboxylic acid hydrochloride is a chemical compound that has garnered attention in various fields of research due to its potential biological activity and therapeutic applications. It is characterized by its molecular formula C11H14ClNO2 and a molecular weight of 227.69 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylpyrrolidine-3-carboxylic acid hydrochloride typically involves the reaction of phenylacetic acid with pyrrolidine under specific conditions. The reaction is often catalyzed by a strong acid, such as hydrochloric acid, to facilitate the formation of the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process generally includes steps such as purification through recrystallization and drying under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

2-Phenylpyrrolidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl ring, using reagents like sodium hydroxide or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution or halogens in organic solvents.

Major Products Formed

    Oxidation: Phenylpyrrolidine-3-carboxylic acid derivatives.

    Reduction: Reduced forms of the compound, such as phenylpyrrolidine.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

2-Phenylpyrrolidine-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.

    Industry: Utilized in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of 2-Phenylpyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylpyrrolidine-3-carboxylic acid
  • Phenylacetic acid
  • Pyrrolidine derivatives

Uniqueness

2-Phenylpyrrolidine-3-carboxylic acid hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its non-hydrochloride counterparts .

Properties

IUPAC Name

2-phenylpyrrolidine-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.ClH/c13-11(14)9-6-7-12-10(9)8-4-2-1-3-5-8;/h1-5,9-10,12H,6-7H2,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLBXHARXLYHVIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C1C(=O)O)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820707-40-1
Record name 2-phenylpyrrolidine-3-carboxylic acid hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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